Cas no 194241-83-3 ((E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid)

194241-83-3 structure
Nombre del producto:(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid
(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- (E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid
- (Z)-2-[[[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(1,3-dioxopropyl)amino]ethylidene]amino]oxy]-2-methylpropa
- (Z)-2-[[[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(1,3-dioxopropyl)amino]ethylidene]amino]oxy]-2-methylpropanoic Acid
- 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-oxoethylamino)ethylidene]amino]oxy-2-methylpropanoic acid
- Ceftazidime Ep Impurity G
- UNII-VF63LFC0D8
- Ceftazidime specified impurity G [EP]
- Ceftazidime pentahydrate impurity G [EP]
- Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-((2-oxoethyl)amino)ethylidene)amino)oxy)-2-methyl
- 2-[[(Z)-[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(2-oxoethyl)amino]ethylidene]amino]oxy]-2-methylpropanoic acid
- Aldehyde 2
- 194241-83-3
- Propanoic acid, 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-oxo-2-[(2-oxoethyl)amino]ethylidene]amino]oxy]-2-methyl-
- CEFTAZIDIME IMPURITY G [EP IMPURITY]
- VF63LFC0D8
- CEFTAZIDIME PENTAHYDRATE IMPURITY G [EP IMPURITY]
- 2-[[[(1Z)-1-(2-Aminothiazol-4-yl)-2-[(oxoethyl)amino]-2-oxoethylidene] amino] oxy]-2-methylpropanoic acid
- Ceftazidime impurity G [EP]
- XARVANDLQOZMMJ-VIZOYTHASA-N
- 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid
-
- Renchi: InChI=1S/C11H14N4O5S/c1-11(2,9(18)19)20-15-7(8(17)13-3-4-16)6-5-21-10(12)14-6/h4-5H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19)/b15-7-
- Clave inchi: XARVANDLQOZMMJ-CHHVJCJISA-N
- Sonrisas: CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC=O
Atributos calculados
- Calidad precisa: 314.06849073g/mol
- Masa isotópica única: 314.06849073g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 7
- Complejidad: 454
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.4
- Superficie del Polo topológico: 172Ų
(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid Literatura relevante
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
194241-83-3 ((E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid) Productos relacionados
- 1286718-47-5(4,7-dimethyl-2-{1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole)
- 1385370-37-5(N-[Cyano(2,4-difluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide)
- 1448029-82-0(N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide)
- 865176-53-0(4-benzyl-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1361584-05-5(5-Fluoro-3-(2,3,4-trichlorophenyl)pyridine-2-methanol)
- 264617-02-9(1-FLUORO-3-IODO-2-METHYL-5-NITROBENZENE)
- 1448130-40-2(4-(4-methoxybenzenesulfonyl)-1-(3,4,5-trimethoxybenzoyl)piperidine)
- 2228638-23-9(tert-butyl N-2-methyl-5-(2-sulfanylethyl)phenylcarbamate)
- 479546-58-2(methyl[(piperidin-4-yl)sulfamoyl]amine)
- 1381947-47-2(rac-(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans)
Proveedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
(CAS:194241-83-3)Ceftazidime Impurity G

Pureza:95%+/95%+/95%+
Cantidad:25mg/50mg/100mg
Precio ($):Informe/Informe/Informe